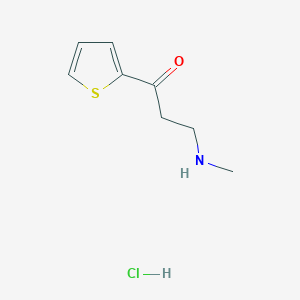
3-(Aminomethyl)pyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- The synthesis of related compounds like 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines has been achieved through divergent routes starting from trans-4-hydroxy-L-proline, with regio- and stereoselective introduction of amino and hydroxyl groups (Curtis et al., 2007).
- Another method involved synthesizing N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol from similar starting materials through alkylation or reductive amination (Filichev & Pedersen, 2003).
- A one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine has also been reported, indicating the versatility of aminomethylpyridine derivatives in synthesis (Klappa et al., 2002).
Molecular Structure Analysis
The molecular structure of 3-(Aminomethyl)pyridin-2-ol and its derivatives is characterized by the presence of amino and hydroxyl groups on a pyridine ring. These functional groups contribute to the formation of hydrogen bonds, influencing the molecule's overall stability and reactivity. The precise arrangement of these groups can significantly affect the compound's physical and chemical properties.
Chemical Reactions and Properties
- The aminomethylation of pyridines has been explored, where aminomethyl derivatives undergo further reactions to form acetoxy, hydroxy, and bromomethyl derivatives (Smirnov et al., 2005).
- In some cases, the introduction of an aminomethyl group can lead to the formation of compounds with potential medicinal chemistry applications due to their three-dimensional molecular scaffold (Schmid et al., 2006).
Physical Properties Analysis
The physical properties of 3-(Aminomethyl)pyridin-2-ol derivatives, such as solubility, melting point, and crystalline structure, are influenced by the presence and position of amino and hydroxyl groups. These groups can engage in hydrogen bonding, affecting the compound's solubility in various solvents and its crystalline form.
Chemical Properties Analysis
- The compound's chemical properties, including reactivity, acidity, and basicity, are significantly influenced by the aminomethyl and hydroxymethyl groups. These groups can participate in a variety of chemical reactions, making the compound a versatile intermediate in organic synthesis.
- The ability to form stable complexes with metals and other elements further extends the utility of 3-(Aminomethyl)pyridin-2-ol in various chemical applications (Guerra et al., 2006).
科学的研究の応用
Coordination Chemistry and Complex Formation
Pyridine derivatives, including structures similar to 3-(Aminomethyl)pyridin-2-ol, play a crucial role in coordination chemistry. These compounds are known for their ability to form complexes with metals, exhibiting unique spectroscopic, magnetic, and electrochemical properties (Boča, Jameson, & Linert, 2011). Such complexes are studied for their potential applications in catalysis, materials science, and as models for understanding biological metal sites.
Biochemical Significance
The biochemical applications of pyridine derivatives are vast, primarily due to their role in enzyme systems and as intermediates in metabolic pathways. For example, dihydrolipoamide dehydrogenase, part of the enzyme family pyridine nucleotide-disulfide oxidoreductases, demonstrates the essential biochemical functions these compounds can participate in, including electron transfer processes critical for cellular respiration (Carothers, Pons, & Patel, 1989).
Medicinal Chemistry and Drug Development
Pyridine scaffolds are foundational in medicinal chemistry, where they form the basis of numerous drugs and therapeutic agents. Their structural versatility allows for the development of compounds with a broad range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The review on hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds highlights the importance of pyridine derivatives in pharmaceutical research, showcasing their role in creating biologically active molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).
Anticancer Research
Pyridine-based Cu(II) complexes, related to the broader family of compounds including 3-(Aminomethyl)pyridin-2-ol, have shown significant anticancer potential. These complexes can enhance the bioavailability and pharmacological effects of pyridine derivatives, offering promising avenues for cancer treatment. The synthesis and biological evaluation of these complexes demonstrate their efficacy against various cancer cell lines, underscoring the potential of pyridine derivatives in oncology (Alshamrani, 2023).
Safety And Hazards
特性
IUPAC Name |
3-(aminomethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,4,7H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRUXDXIVIYFJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342196 |
Source


|
| Record name | 3-(aminomethyl)pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)pyridin-2-ol | |
CAS RN |
123369-45-9 |
Source


|
| Record name | 3-(aminomethyl)pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

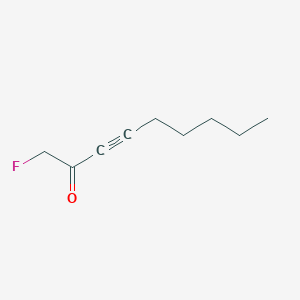

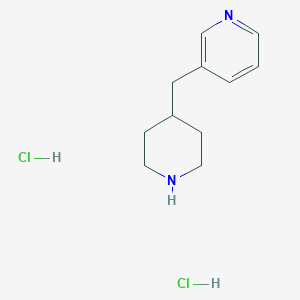
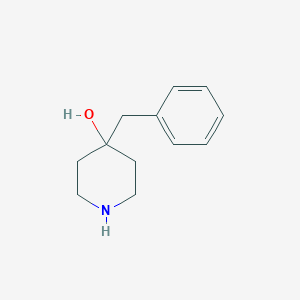
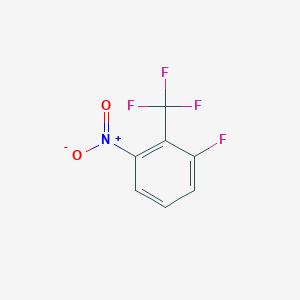
![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)

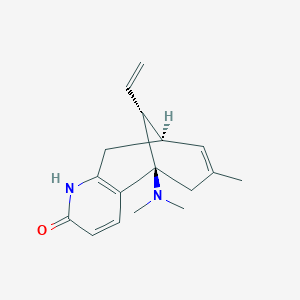
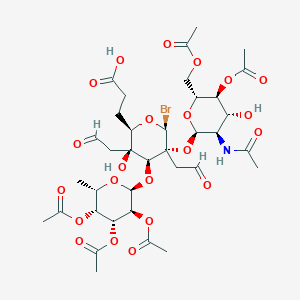
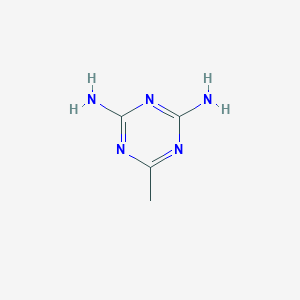
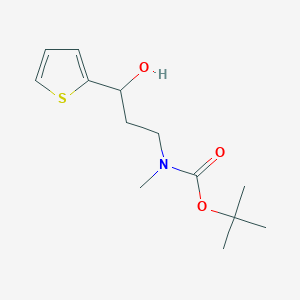
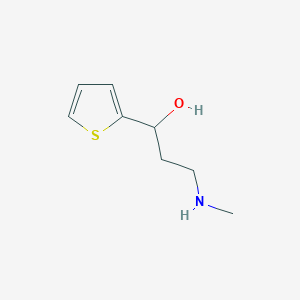
![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)
